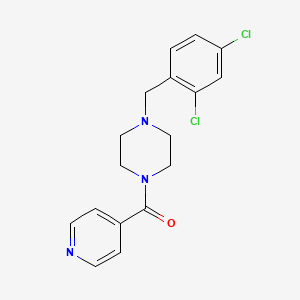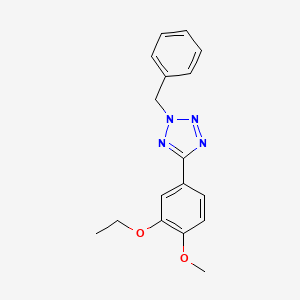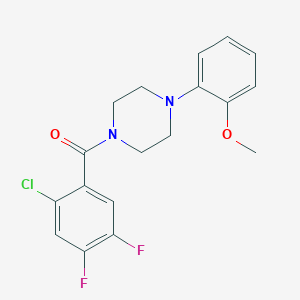
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide
Descripción general
Descripción
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide, also known as BBTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BBTA belongs to the class of sulfonamide compounds and has a molecular weight of 422.14 g/mol.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in tumor invasion and metastasis. Furthermore, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has also been shown to inhibit the uptake of glucose in cancer cells, which may contribute to its antitumor activity. Furthermore, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to exhibit antitumor and anti-inflammatory activities, making it a potential candidate for drug development. Additionally, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been found to have low toxicity in animal models, suggesting that it may be safe for use in humans.
One limitation of using 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide in lab experiments is its limited solubility in aqueous solutions. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide is highly soluble in organic solvents such as chloroform and dichloromethane, but poorly soluble in water. This may limit its use in certain types of experiments that require aqueous solutions.
Direcciones Futuras
For the study of 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide include the development of 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide-based drugs, the elucidation of its mechanism of action, and the synthesis of new 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to inhibit the replication of certain viruses such as herpes simplex virus.
Propiedades
IUPAC Name |
5-bromo-N-[(3-bromophenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2S2/c12-9-3-1-2-8(6-9)7-14-18(15,16)11-5-4-10(13)17-11/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALANZTYFUDXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4671752.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)


![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)
![{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4671824.png)
![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)
